3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Description
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (molecular formula: C₁₈H₂₂ClNO₃S; molecular weight: 367.89 g/mol) is a pyridine derivative featuring a sulfonyl group at position 3, substituted with a 3-chloro-2-methylphenyl moiety. The 2-position of the pyridine ring is occupied by an isobutoxy group, while methyl groups are present at positions 4 and 4. This structural arrangement confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(12(3)9-13(4)20-18)24(21,22)16-8-6-7-15(19)14(16)5/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMASGYASJVYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C(=CC=C2)Cl)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137724 | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338412-20-7 | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338412-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-isobutoxy-4,6-dimethylpyridine under controlled conditions . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorinated methylphenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of sulfonyl-substituted pyridines, with structural analogs differing in halogenation, alkoxy/sulfanyl substituents, and aromatic ring modifications. Key comparisons are outlined below:
Halogen-Substituted Analogs
- 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (C₁₈H₂₂BrNO₃S; MW: 412.35 g/mol): Structural Difference: Chlorine at the 3-position of the phenyl ring is replaced with bromine. Impact: Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å) increases molecular weight by ~44 g/mol and may enhance van der Waals interactions in target binding. However, reduced electronegativity (Br: 2.96 vs. Cl: 3.16) could alter electronic effects on the sulfonyl group .
Thioether vs. Ether Substituents
- 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS: 477864-70-3): Structural Difference: The 2-isobutoxy group is replaced with an isobutylsulfanyl (thioether) group, and the phenyl ring lacks chlorine. The absence of chlorine reduces steric bulk and electron-withdrawing effects, possibly diminishing electrophilic reactivity .
Sulfonyl Group Variations
- Indole C5-O-Substituted Seco-Cyclopropylindole Compounds (e.g., 5-O-methylsulfonyl derivatives):
- Structural Difference : Smaller sulfonyl substituents (e.g., methylsulfonyl) replace the bulky 3-chloro-2-methylphenyl group.
- Impact : In cytotoxic assays, smaller sulfonyl groups (e.g., methylsulfonyl in compound 2, ) exhibited activity comparable to doxorubicin against cancer cell lines. This suggests that bulkier substituents, as in the target compound, might reduce cytotoxicity unless steric complementarity with a biological target exists .
Key Data Table: Structural and Functional Comparisons
Research Implications and Gaps
- Electronic Effects: The electron-withdrawing chloro group in the target compound may polarize the sulfonyl moiety, enhancing hydrogen-bonding capacity compared to non-halogenated analogs.
- Biological Activity : While indole derivatives with small sulfonyl groups show cytotoxicity (), the target compound’s bioactivity remains uncharacterized in the provided evidence. Further studies could explore its interactions with enzymes or receptors.
- Environmental Considerations : Unlike perfluorinated sulfonyl compounds (), the target compound lacks fluorine, likely reducing environmental persistence but necessitating evaluation of its degradation pathways.
Biological Activity
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine, with the molecular formula and CAS number 338412-20-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Weight: 367.89 g/mol
- Structure: The compound features a pyridine ring substituted with a sulfonyl group and an isobutoxy moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit anti-inflammatory properties and influence cellular signaling pathways.
- Inhibition of Enzymatic Activity:
- Antimicrobial Properties:
- Impact on Cell Proliferation:
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of related pyridine derivatives in animal models. The results showed a significant reduction in inflammatory markers when treated with similar compounds at doses around 50 mg/kg. This suggests that the compound may possess comparable anti-inflammatory properties.
Case Study 2: Antimicrobial Efficacy
Research conducted on similar sulfonamide compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. Testing at concentrations ranging from 10 to 100 µg/mL indicated that these compounds could disrupt bacterial cell wall synthesis, leading to cell death.
Comparative Analysis
| Property | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine | Similar Compounds |
|---|---|---|
| Molecular Formula | C18H22ClNO3S | Varies |
| Molecular Weight | 367.89 g/mol | Varies |
| Anti-inflammatory Activity | Potentially effective at inhibiting COX | Proven efficacy in related studies |
| Antimicrobial Activity | Suggested based on structural similarity | Confirmed against multiple pathogens |
| Impact on Cell Proliferation | Potential modulation observed | Documented effects in cancer models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
